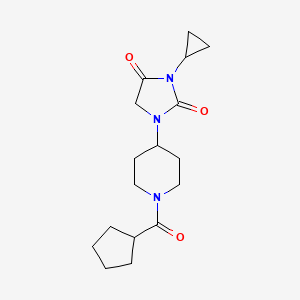
1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione (CPCCOEt) is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1994 by scientists at the pharmaceutical company Merck & Co. CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain.
Applications De Recherche Scientifique
Carboxylic Acid Isosteres and Thromboxane Receptor Antagonists
Cyclopentane-1,3-diones, possessing pK(a) values similar to carboxylic acids, have been studied for their potential as novel isosteres for the carboxylic acid functional group. These compounds, including derivatives similar to the 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione structure, have shown promise as potent thromboxane A(2) prostanoid (TP) receptor antagonists. This application demonstrates the compound's relevance in designing drugs targeting cardiovascular diseases and inflammation by modulating thromboxane pathways (Ballatore et al., 2011).
Antimicrobial Applications
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the compound's structural versatility in fighting infections. Some derivatives have demonstrated moderate antibacterial activity against Gram-negative bacteria and antifungal activity, showcasing the potential of related compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Cytotoxicity and Apoptotic Activities
Compounds based on the imidazolidine-2,4-dione scaffold, similar to this compound, have been explored for their cytotoxic and apoptotic activities. Studies have shown that certain enantiomers can induce apoptosis in lymphoid and monocytoid cells, suggesting their potential use in cancer therapy (Chiacchio et al., 2003).
Solid-Liquid Phase Equilibrium and Thermodynamic Analysis
The physicochemical properties, including solubility and thermodynamic behavior of novel thiazolidine-2,4-dione derivatives, have been studied, providing insights into their potential pharmaceutical applications. Such analyses are crucial for understanding the compound's behavior in various solvents, aiding in drug formulation and delivery system development (Blokhina et al., 2021).
Serotonin Receptor Agonists
Research has also explored the synthesis of imidazolidine-2,4-dione derivatives acting as serotonin receptor agonists. These compounds have shown potential antidepressant and anxiolytic activity, highlighting the compound's significance in developing new therapies for mental health disorders (Czopek et al., 2010).
Propriétés
IUPAC Name |
1-[1-(cyclopentanecarbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-15-11-19(17(23)20(15)14-5-6-14)13-7-9-18(10-8-13)16(22)12-3-1-2-4-12/h12-14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUDHXLHRFMSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

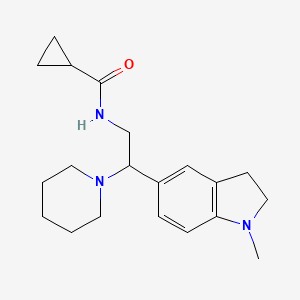
![7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2674683.png)
![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)
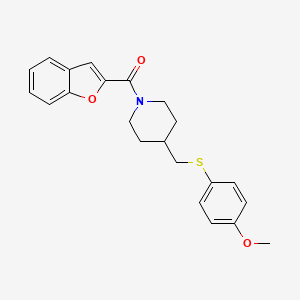
![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)
![tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B2674690.png)
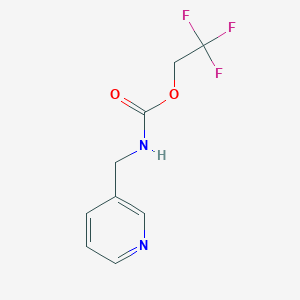
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)
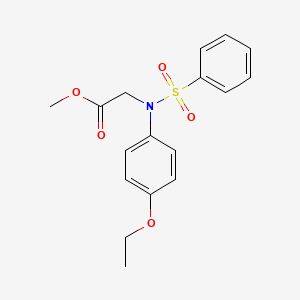
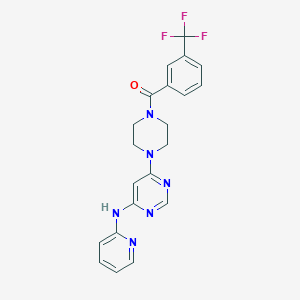
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)
![N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2674699.png)
![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)
